molecular formula C10H10N2 B3022489 4-Methyl-3-phenyl-1H-pyrazole CAS No. 13808-62-3

4-Methyl-3-phenyl-1H-pyrazole

Cat. No.: B3022489
CAS No.: 13808-62-3
M. Wt: 158.2 g/mol
InChI Key: LANBPXHLIUYXOT-UHFFFAOYSA-N
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Description

4-Methyl-3-phenyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Mechanism of Action

Target of Action

4-Methyl-3-phenyl-1H-pyrazole is known to target alcohol dehydrogenase , a key enzyme involved in the metabolism of alcohols . It also shows significant activity against Leishmania aethiopica and Plasmodium berghei , organisms responsible for leishmaniasis and malaria, respectively .

Mode of Action

As a synthetic alcohol dehydrogenase inhibitor, this compound blocks the formation of toxic ethylene glycol metabolites, which are responsible for severe metabolic acidosis and renal failure . In the context of antileishmanial and antimalarial activities, it inhibits the growth of Leishmania aethiopica and Plasmodium berghei .

Biochemical Pathways

The compound’s interaction with alcohol dehydrogenase disrupts the normal metabolic pathways of alcohols, preventing the formation of harmful metabolites .

Pharmacokinetics

Its ability to inhibit alcohol dehydrogenase suggests it is absorbed and distributed in the body in a manner that allows it to interact with this enzyme .

Result of Action

The primary result of this compound’s action is the prevention of severe metabolic acidosis and renal failure caused by the accumulation of toxic ethylene glycol metabolites . Additionally, it has shown potent antileishmanial and antimalarial activities, indicating it can inhibit the growth of Leishmania aethiopica and Plasmodium berghei .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other substances in the body can affect the compound’s metabolism and excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with acetylacetone under acidic or basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can yield hydropyrazoles.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methyl-3-phenyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole
  • 4-Phenyl-1H-pyrazole
  • 3,5-Dimethyl-1-phenyl-1H-pyrazole

Comparison: 4-Methyl-3-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 3-Methyl-1-phenyl-1H-pyrazole, it has different steric and electronic properties, leading to distinct reactivity profiles and applications .

Properties

IUPAC Name

4-methyl-5-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANBPXHLIUYXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501339823
Record name 4-Methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13808-62-3
Record name 4-Methyl-3-phenyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501339823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-phenyl-1Ð?-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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